molecular formula C8H4N6O4 B11516905 8-methyl-7H-imidazo[4,5-e][1,2,5]oxadiazolo[3,4-g][2,1,3]benzoxadiazole 3,6-dioxide (non-preferred name)

8-methyl-7H-imidazo[4,5-e][1,2,5]oxadiazolo[3,4-g][2,1,3]benzoxadiazole 3,6-dioxide (non-preferred name)

Cat. No.: B11516905
M. Wt: 248.16 g/mol
InChI Key: YXEPJCMBBXGHIB-UHFFFAOYSA-N
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Description

8-methyl-9H-imidazo[4,5-e][1,2,5]oxadiazolo[3,4-g][2,1,3]benzoxadiazole-1,4-diium-1,4-diolate is a complex heterocyclic compound It features an intricate structure that includes imidazole, oxadiazole, and benzoxadiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-methyl-9H-imidazo[4,5-e][1,2,5]oxadiazolo[3,4-g][2,1,3]benzoxadiazole-1,4-diium-1,4-diolate typically involves multi-step reactions. One common approach is the cyclization of amido-nitriles under mild conditions, which allows for the inclusion of various functional groups . The reaction conditions often involve nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of heterocyclic compound synthesis, such as the use of high-throughput screening and optimization of reaction conditions, are likely applicable.

Chemical Reactions Analysis

Types of Reactions

8-methyl-9H-imidazo[4,5-e][1,2,5]oxadiazolo[3,4-g][2,1,3]benzoxadiazole-1,4-diium-1,4-diolate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

8-methyl-9H-imidazo[4,5-e][1,2,5]oxadiazolo[3,4-g][2,1,3]benzoxadiazole-1,4-diium-1,4-diolate has several scientific research applications:

Mechanism of Action

The mechanism of action for 8-methyl-9H-imidazo[4,5-e][1,2,5]oxadiazolo[3,4-g][2,1,3]benzoxadiazole-1,4-diium-1,4-diolate involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways are still under investigation, but they likely involve binding to proteins and enzymes, altering their activity.

Comparison with Similar Compounds

Similar Compounds

    Imidazole: A simpler structure with similar nitrogen-containing rings.

    Oxadiazole: Shares the oxadiazole ring but lacks the complexity of the full compound.

    Benzoxadiazole: Contains the benzoxadiazole ring but is less complex.

Uniqueness

8-methyl-9H-imidazo[4,5-e][1,2,5]oxadiazolo[3,4-g][2,1,3]benzoxadiazole-1,4-diium-1,4-diolate is unique due to its combination of multiple heterocyclic rings, which confer distinct chemical properties and potential applications. Its structure allows for versatile reactivity and interaction with various biological targets, making it a valuable compound in scientific research.

Properties

Molecular Formula

C8H4N6O4

Molecular Weight

248.16 g/mol

IUPAC Name

10-hydroxy-14-methyl-5-oxido-4,9-dioxa-3,8,10,13,15-pentaza-5-azoniatetracyclo[10.3.0.02,6.07,11]pentadeca-1(15),2,5,7,11,13-hexaene

InChI

InChI=1S/C8H4N6O4/c1-2-9-3-4(10-2)7-6(12-18-13(7)15)8-5(3)11-17-14(8)16/h15H,1H3

InChI Key

YXEPJCMBBXGHIB-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C3C(=NON3O)C4=[N+](ON=C4C2=N1)[O-]

Origin of Product

United States

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